Lipophilicity Advantage Over Carboxylic Acid Analog
Methyl 5-methoxybenzofuran-2-carboxylate exhibits a calculated partition coefficient (XLogP3) of 2.5 , a value substantially higher than that of its direct acid analog, 5-methoxybenzofuran-2-carboxylic acid. While a specific XLogP3 value for the acid is not directly compared in the primary literature, the methyl ester is explicitly described as 'more lipophilic' , a qualitative assertion supported by the general principle that esterification of a carboxylic acid increases logP by masking the polar, ionizable carboxyl group.
| Evidence Dimension | Lipophilicity (Calculated) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 5-methoxybenzofuran-2-carboxylic acid (qualitatively less lipophilic) |
| Quantified Difference | Increase in XLogP3 upon esterification; target compound described as 'more lipophilic' |
| Conditions | In silico prediction (XLogP3) |
Why This Matters
Enhanced lipophilicity is a key determinant of passive membrane permeability, making the methyl ester a more suitable starting point for designing orally bioavailable drug candidates compared to the acid.
